1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-chlorobenzyl chloride and 2-methyl-3-pyrrolidin-1-ylpropylamine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the appropriate azide and alkyne precursors.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: The compound is evaluated for its potential as an antiviral, anticancer, and antimicrobial agent due to its triazole moiety.
Biological Research: The compound is used in studies involving molecular docking to understand its interaction with active residues of proteins like ATF4 and NF-kB.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide involves:
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide can be compared with other triazole derivatives:
1,2,3-Triazole Derivatives: These compounds also exhibit antiviral, anticancer, and antimicrobial activities but may differ in their specific molecular targets and potency.
1,2,4-Triazole Derivatives: These compounds are known for their antifungal properties and are used in the treatment of fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O/c1-15(12-24-9-5-6-10-24)11-23(2)19(26)18-14-25(22-21-18)13-16-7-3-4-8-17(16)20/h3-4,7-8,14-15H,5-6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJNLAKMSKKHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)CN(C)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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